5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group, a phenyl group, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step processThe reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(1′,2′,4′-triazol-1′-yl)pyridine: This compound shares a similar triazole core but differs in its substituents and overall structure.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a different core structure and functional groups.
Uniqueness
What sets 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of a fluorobenzylidene group and a thiazolo[3,2-b][1,2,4]triazole core.
Properties
CAS No. |
606955-18-4 |
---|---|
Molecular Formula |
C17H10FN3OS |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10FN3OS/c18-13-8-4-5-11(9-13)10-14-16(22)21-17(23-14)19-15(20-21)12-6-2-1-3-7-12/h1-10H/b14-10+ |
InChI Key |
UKMUSQXOJFAGMW-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)F)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2 |
Origin of Product |
United States |
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